(2R)-2-(5-氟-2-羟基苯基)-2-{1-氧代-6-[4-(哌嗪-1-基)苯基]-1,3-二氢-2H-异吲哚-2-基}-N-(1,3-噻唑-2-基)乙酰胺
描述
JBJ-04-125-02 is a potent, mutant-selective, allosteric, and orally active inhibitor of the epidermal growth factor receptor (EGFR). It is particularly effective against EGFR mutations such as L858R, T790M, and C797S, which are commonly associated with resistance to first and second-generation EGFR inhibitors . This compound has shown significant anti-tumor activities and is being studied for its potential in treating non-small cell lung cancer (NSCLC) .
科学研究应用
JBJ-04-125-02 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying allosteric inhibition and the design of selective inhibitors.
Biology: JBJ-04-125-02 is used to investigate the signaling pathways involved in cancer cell proliferation and survival
Medicine: The compound is being explored as a potential therapeutic agent for treating non-small cell lung cancer, especially in cases where resistance to other EGFR inhibitors has developed
Industry: JBJ-04-125-02 is of interest in the pharmaceutical industry for the development of new cancer therapies and the study of drug resistance mechanisms
准备方法
Synthetic Routes and Reaction Conditions
One of the key steps in the synthesis is the substitution of a hydroxyl group with a fluorine atom to enhance cell membrane permeability . The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Industrial Production Methods
化学反应分析
Types of Reactions
JBJ-04-125-02 primarily undergoes inhibition reactions where it binds to the allosteric site of the EGFR, preventing its activation and subsequent signaling . This inhibition is selective for mutant forms of EGFR, making it a valuable tool in targeting cancer cells with specific mutations.
Common Reagents and Conditions
The synthesis and reactions involving JBJ-04-125-02 typically use reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 . The conditions for these reactions are carefully controlled to maintain the stability and activity of the compound.
Major Products Formed
The primary product formed from the reactions involving JBJ-04-125-02 is the inhibited form of the mutant EGFR, which leads to reduced cancer cell proliferation and tumor growth .
作用机制
JBJ-04-125-02 exerts its effects by binding to the allosteric site of the mutant EGFR, thereby inhibiting its activation and subsequent signaling pathways . This inhibition prevents the proliferation and survival of cancer cells that rely on constitutively active EGFR signaling. The compound is particularly effective against mutations such as L858R, T790M, and C797S, which are known to confer resistance to other EGFR inhibitors .
相似化合物的比较
Similar Compounds
- EAI001
- EAI045
- DDC4002
- BLU945
- TQB3804
Uniqueness
JBJ-04-125-02 stands out due to its high selectivity and potency against multiple EGFR mutations, including L858R, T790M, and C797S . This makes it a valuable tool in overcoming resistance to first and second-generation EGFR inhibitors. Compared to similar compounds, JBJ-04-125-02 has shown superior pharmacodynamic properties and a stronger effect on certain mutations .
属性
IUPAC Name |
(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)/t26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQVOTINPRYDAO-AREMUKBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)[C@H](C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。